molecular formula C22H14Br4N2O4 B11547684 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11547684
M. Wt: 690.0 g/mol
InChI Key: WHXSNSMATNQFOK-LUOAPIJWSA-N
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Description

3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

The synthesis of 3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2,4,6-tribromophenol: This is achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 2-(2,4,6-tribromophenoxy)acetic acid: This involves the reaction of 2,4,6-tribromophenol with chloroacetic acid under basic conditions.

    Formation of the acetamido derivative: The acetic acid derivative is then reacted with ammonia or an amine to form the acetamido compound.

    Condensation reaction: The acetamido compound undergoes a condensation reaction with an appropriate aldehyde to form the imino derivative.

    Final coupling: The imino derivative is then coupled with 2-bromobenzoic acid under suitable conditions to form the final product.

Chemical Reactions Analysis

3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of flame retardants and other industrial chemicals due to its brominated structure.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into binding sites of proteins, affecting their function and activity.

Comparison with Similar Compounds

3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can be compared with other brominated compounds, such as:

    2,4,6-tribromophenol: A simpler brominated phenol used in similar applications.

    1,2-bis(2,4,6-tribromophenoxy)ethane: Another brominated compound used as a flame retardant.

    Tetrabromobisphenol A: A widely used brominated flame retardant with similar reactivity.

The uniqueness of 3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H14Br4N2O4

Molecular Weight

690.0 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H14Br4N2O4/c23-14-9-18(25)21(19(26)10-14)31-12-20(29)28-27-11-13-4-3-5-15(8-13)32-22(30)16-6-1-2-7-17(16)24/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

WHXSNSMATNQFOK-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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